

# Application of P25 TiO2 Nanoparticles in Zebrafish Embryo Toxicity Studies

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Compound of Interest		
Compound Name:	NP-252	
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**Application Note & Protocol** 

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological studies due to its genetic similarity to humans, rapid development, and optical transparency, which allows for real-time monitoring of developmental processes. This document provides a detailed application note and protocol for assessing the toxicity of P25 titanium dioxide nanoparticles (P25 TiO2 NPs), a widely used nanomaterial, in zebrafish embryos. The methodologies outlined herein are based on established research and provide a framework for evaluating developmental toxicity, oxidative stress, and other adverse outcomes.

## **Quantitative Toxicity Data**

The following tables summarize the key quantitative data from studies on the toxicity of P25 TiO2 NPs in zebrafish embryos.

Table 1: Lethal Concentration and Developmental Toxicity of P25 TiO2 NPs in Zebrafish Embryos



Parameter	Value	Exposure Duration	Notes
LC20	Experimentally Determined	96 h	The specific concentration for LC20 was determined from mortality data.[1] [2][3]
LC30	Experimentally Determined	96 h	The specific concentration for LC30 was determined from mortality data.[1] [2][3]
Estimated LC50	> 250 mg/L	24 h	Indicates that P25 TiO2 NPs have a relatively low acute lethal toxicity.[1][4]
Estimated LC80	Estimated via four different methods	96 h	The specific concentration for the estimated LC80 is available in the source literature.[1][2][3]
Physical Malformations	Up to 11%	96 h	Teratogenic effects were observed across all treatment groups. [1][2][3]

Table 2: Bioaccumulation of TiO2 in Zebrafish Larvae after Exposure



Exposure Concentration (mg/L)	TiO2 Concentration in Tissue (mg/L) at 48h	TiO2 Concentration in Tissue (mg/L) at 96h
75	0.329 - 1.020	0.183 - 0.692
100	0.329 - 1.020	0.183 - 0.692
150	0.329 - 1.020	0.183 - 0.692
200	0.329 - 1.020	0.183 - 0.692
250	1.020	0.692

Note: The ranges for 48h and 96h at concentrations from 75 to 200 mg/L are presented as found in the source, which indicates variability across these groups. The highest concentrations were found in the 250 mg/L exposure group at 48h and the 75, 200, and 250 mg/L groups at 96h.[1]

Table 3: Hatching Rate of Zebrafish Embryos Exposed to P25 TiO2 NPs

Exposure Concentration (mg/L)	Hatching Rate at 48h	Hatching Rate at 72h
Control	Higher	Significantly different from treatment groups
75	Higher	Significantly different from treatment groups
100	Decreased	Significantly different from control and 75 mg/L
150	Decreased	Significantly different from control and 75 mg/L
200	Decreased	Significantly different from control and 75 mg/L
250	Decreased	Significantly different from control and 75 mg/L



Note: Hatching rates began to decrease as the concentration of P25 TiO2 NPs increased above 100 mg/L.[1]

## Experimental Protocols Zebrafish Embryo Acute Toxicity Test

This protocol details the procedure for exposing zebrafish embryos to P25 TiO2 NPs to assess acute toxicity.

#### Materials:

- P25 TiO2 Nanoparticles
- Healthy, fertilized zebrafish embryos (~2 hours post-fertilization, hpf)
- Embryo medium (e.g., E3 medium)
- · Petri dishes
- Stereomicroscope
- Incubator at 28.5°C

#### Procedure:

- Preparation of P25 TiO2 NP Suspensions:
  - Prepare a stock suspension of P25 TiO2 NPs in embryo medium.
  - Serially dilute the stock suspension to achieve the desired final exposure concentrations (e.g., 75, 100, 150, 200, and 250 mg/L).[1][2][3]
  - Include a control group with embryo medium only.
- Zebrafish Embryo Exposure:
  - Collect healthy zebrafish embryos at approximately 2 hpf.



- Place 40-60 embryos into each Petri dish containing the respective P25 TiO2 NP suspension or control medium.[1][2][3]
- Use three replicates for each treatment group and the control.[1][2][3]
- Incubate the embryos at 28.5°C.
- Toxicity Assessment:
  - Mortality: Record the number of dead embryos/larvae daily for up to 96 hours.
  - Hatching Rate: Monitor and record the number of hatched embryos at 24, 48, 72, and 96
     hpf.[1]
  - Developmental Malformations: At 96 hpf, examine the larvae under a stereomicroscope for any physical abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, and tail deformities.[1][5]

### **Quantification of TiO2 Bioaccumulation (ICP-OES)**

This protocol describes how to measure the concentration of titanium in zebrafish larvae to determine the bioaccumulation of P25 TiO2 NPs.

#### Materials:

- Zebrafish larvae (from the toxicity test)
- Deionized water
- Nitric acid (trace metal grade)
- Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES)

#### Procedure:

- Sample Collection:
  - At the end of the exposure period (e.g., 48 and 96 hours), collect larvae from each treatment group.



- Rinse the larvae thoroughly with deionized water to remove any adsorbed nanoparticles.
- Sample Digestion:
  - Pool the larvae from each replicate and record the wet weight.
  - Digest the samples in concentrated nitric acid until the tissue is completely dissolved.
- ICP-OES Analysis:
  - Dilute the digested samples to a suitable volume with deionized water.
  - Analyze the concentration of Titanium (Ti<sup>4+</sup>) using ICP-OES.[1][2][3]
  - Use a conversion factor to calculate the concentration of TiO2 in the tissues from the Ti<sup>4+</sup> concentration.[1][2]

### **Assessment of Oxidative Stress**

This protocol provides a method to assess oxidative stress in zebrafish larvae exposed to P25 TiO2 NPs by measuring the expression of related genes.

#### Materials:

- Zebrafish larvae (from the toxicity test)
- TRIzol reagent or similar for RNA extraction
- · Reverse transcription kit
- qPCR master mix and primers for oxidative stress-related genes (e.g., sod, cat, gpx, nrf2, keap1)
- qPCR instrument

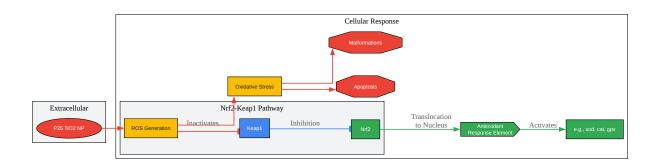
#### Procedure:

RNA Extraction and cDNA Synthesis:



- At selected time points, collect larvae and homogenize in TRIzol reagent.
- Extract total RNA according to the manufacturer's protocol.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative Real-Time PCR (qPCR):
  - Perform qPCR to measure the relative expression levels of target genes involved in the oxidative stress response.
  - Normalize the expression data to a suitable housekeeping gene (e.g., β-actin).
  - Analyze the fold change in gene expression in the treatment groups relative to the control group.

# Visualizations Signaling Pathway Diagram

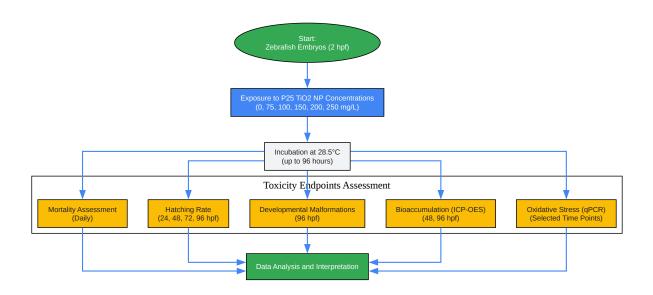


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Caption: P25 TiO2 NP-induced oxidative stress pathway in zebrafish embryos.

## **Experimental Workflow Diagram**

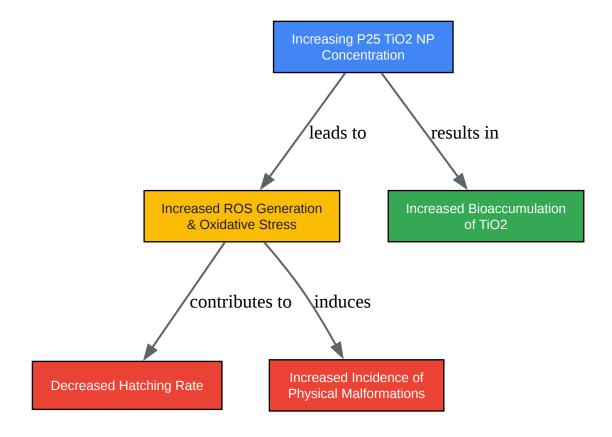


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Caption: Experimental workflow for P25 TiO2 NP toxicity testing in zebrafish embryos.

## **Logical Relationship Diagram**





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Caption: Logical relationship between P25 TiO2 NP exposure and toxic effects.

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### References

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